molecular formula C5H6O4 B127481 Itaconic acid CAS No. 97-65-4

Itaconic acid

Cat. No.: B127481
CAS No.: 97-65-4
M. Wt: 130.10 g/mol
InChI Key: LVHBHZANLOWSRM-UHFFFAOYSA-N
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Description

Itaconic acid, also known as methylidenebutanedioic acid, is a bio-based monounsaturated organic acid with the chemical formula C₅H₆O₄. It is a white crystalline solid that is soluble in water and ethanol. This compound is notable for its two carboxyl groups and a methylene group, making it a versatile compound in various chemical reactions .

Mechanism of Action

Target of Action

Itaconic acid, a fatty acid produced by immune responsive gene 1 (IRG1)-coded enzyme in activated macrophages , primarily targets the pentose phosphate pathway (PPP) and the transcription factor nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2) . The PPP is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses, while Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Mode of Action

This compound interacts with its targets to exert anti-inflammatory and antibacterial effects . It significantly promotes the PPP, leading to higher NADPH oxidase activity and more reactive oxygen species (ROS) production . This ROS production increases the expression of the anti-inflammatory gene A20, which in turn decreases the production of inflammatory cytokines IL-6, IL-1β, and TNF-α . This compound also binds Nrf2, holding it in the cytosol and preventing it from entering the cell nucleus where it would inhibit the expression of certain genes .

Biochemical Pathways

This compound affects the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle . It promotes the PPP, leading to increased NADPH oxidase activity and ROS production . In the TCA cycle, this compound is produced from the intermediate cis-aconitate through the action of the cis-aconitate decarboxylase (CAD) enzyme .

Pharmacokinetics

It is known that this compound is produced by immune responsive gene 1 (irg1)-coded enzyme in activated macrophages under conditions of infection or pro-inflammation .

Result of Action

The action of this compound results in anti-inflammatory and antibacterial effects . By promoting the PPP and increasing ROS production, this compound decreases the production of inflammatory cytokines IL-6, IL-1β, and TNF-α . It also inhibits the growth of Salmonella typhimurium in cells through increasing ROS production .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . .

Biochemical Analysis

Biochemical Properties

Itaconic acid plays a crucial role in biochemical reactions. It is produced from glucose by fermentation with Aspergillus terreus . The production involves the decarboxylation of the TCA cycle intermediate cis-aconitate through the action of cis-aconitate decarboxylase (CAD) enzyme . This compound can interact with various enzymes, proteins, and other biomolecules, influencing their functions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to affect mitochondrial functions and viability of neurons . This compound can also inhibit bacterial and viral infections via modulating the production of reactive oxygen species (ROS) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds the transcription factor nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2), thereby holding it in the cytosol and unable to enter the cell nucleus where it would inhibit the expression of certain genes . This compound can also inhibit isocitrate lyase, a key enzyme for bacterial growth in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, this compound significantly promotes the pentose phosphate pathway (PPP), leading to higher NADPH oxidase activity and more ROS production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the half-lethal dose of this compound in male C57BL/6J mice was found to be 258.263 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. Its biosynthesis involves the decarboxylation of the TCA cycle intermediate cis-aconitate . This compound can also inhibit isocitrate lyase, a key enzyme for bacterial growth in vivo .

Subcellular Localization

It is known that aconitase, an enzyme involved in the production of this compound, is located in the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Itaconic acid can be synthesized through the thermal decomposition of citric acid. This method involves heating citric acid to produce this compound along with other by-products .

Industrial Production Methods: The industrial production of this compound primarily involves fermentation processes using the filamentous fungus Aspergillus terreus. This method is preferred due to its economic feasibility and high yield. The fermentation process typically uses glucose as a substrate, and the optimal conditions include maintaining a pH of around 3.6 . Other microorganisms such as Ustilago maydis and metabolically engineered bacteria like Escherichia coli and Corynebacterium glutamicum have also been explored for this compound production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Itaconic acid’s unique properties and sustainable production methods make it a valuable compound in various fields, from industrial applications to scientific research.

Properties

IUPAC Name

2-methylidenebutanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHBHZANLOWSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25119-64-6, Array
Record name Itaconic acid polymer
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Record name Methylenesuccinic acid
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DSSTOX Substance ID

DTXSID2026608
Record name Methylenebutanedioic acid
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid
Record name Butanedioic acid, 2-methylene-
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Record name Methylenesuccinic acid
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Record name Itaconic acid
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Boiling Point

268 °C, SUBLIMES
Record name METHYLENESUCCINIC ACID
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Solubility

1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C
Record name METHYLENESUCCINIC ACID
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Record name Itaconic acid
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Density

1.632
Record name METHYLENESUCCINIC ACID
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Color/Form

RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS

CAS No.

97-65-4, 25119-64-6
Record name Itaconic acid
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Record name Methylenesuccinic acid
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Record name Butanedioic acid, methylene-, homopolymer
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Record name Itaconic acid
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Record name Butanedioic acid, 2-methylene-
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Record name Itaconic acid
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Record name ITACONIC ACID
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Record name METHYLENESUCCINIC ACID
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Record name Itaconic acid
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Melting Point

162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C
Record name METHYLENESUCCINIC ACID
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Record name Itaconic acid
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Synthesis routes and methods I

Procedure details

95 mol % of acrylonitrile, 3 mol % of methacrylic acid and 2 mol % of itaconic acid were polymerized by solution polymerization using dimethylsulfoxide as a solvent, and then ammonia was added thereto in an amount equivalent to that of the itaconic acid to neutralize the reaction product to prepare a polyacrylontrile-based copolymer in the form of an ammonium salt, thereby obtaining a spinning solution including 22 wt % of the polyacrylontrile-based copolymer.
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Name
ammonium salt
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Synthesis routes and methods II

Procedure details

28.50 g of a 25% strength by weight solution of N-(methacryloxyethyl) imidazolidin-2-one in methyl methacrylate.
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Synthesis routes and methods III

Procedure details

The term "addition-polymerizable unsaturated compound" as used herein is intended to indicate compounds having at least one carbon-carbon double bond capable of taking an active part in the addition polymerization reaction. Examples of such compounds include those having at least one group selected from a vinyl group, a vinylidene group, a fumaroyl group and a maleoyl group. Specific examples of such compounds include unsaturated monocarboxylic acids such as acrylic acid and methacrylic acid; esters of acrylic acid or methacrylic acid having as an ester-forming group an alkyl group, a cycloalkyl group, a halogenated alkyl group, an alkoxyalkyl group, a hydroxyalkyl group, an aminoalkyl group, a tetrahydrofurfuryl group, an allyl group, a glycidyl group, a benzyl group or a phenoxy group; mono- or di-acrylates and mono- or di-methacrylates of alkylene glycols or polyoxyalkylene glycols (number average molecular weight: up to 2,000); polyacrylates and polymethacrylates such as trimethylopropane triacrylate, trimethylolpropane trimethacrylate, pentaerythritol tetraacrylate and pentaerythritol tetramethacrylate; unsaturated monocarboxylic acid amides such as acrylamide and methacrylamide; derivatives of acrylamide or methacrylamide such as N-alkyl- or N,N-dialkyl-acrylamides, N-alkyl- or N,N-dialkyl-methacrylamides, N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide, N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides, diacetone acrylamide, diacetone methacrylamide, N,N'-alkylenebisacrylamide and N,N'-alkylenebismethacrylamide; allyl compounds such as allyl alcohol, allyl isocianate, diallyl phthalate and triallyl cyanurate; unsaturated dicarboxylic acids and acid anhydrides such as maleic acid, maleic anhydride, fumaric acid and itaconic acid; monoesters and diesters of maleic acid, fumaric acid or itaconic acid having as an ester-forming group one or two groups selected from an alkyl group, a halogenated alkyl group and an alkoxy-alkyl group; acrylates and methacrylates of epoxy group-containing compounds obtained by esterifying acrylic acid or methacrylic acid with an epoxy group-containing compound which is obtained, for example, by the dehydrochlorination reaction of a polyhydric alcohol or a polyhydric phenol with epichlorohydrin; and other unsaturated compounds such as styrene, vinyltoluene, divinylbenzene, N-vinylcarbazole, and N-vinylpyrrolidone. Various resins and polymers may also be used as the addition-polymerizable unsaturated compound. Examples of such resins and polymers include unsaturated polyesters prepared from at least one unsaturated dicarboxylic acid, such as maleic acid, fumaric acid or itaconic acid, and/or its anhydride, and at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, triethylene glycol, glycerin, trimethylolpropane or penta-erythritol; unsaturated polyesters prepared from at least one unsaturated dicarboxylic acid or its anhydride as mentioned above, at least one polyhydric alcohol as mentioned above, and at least one saturated dicarboxylic acid or its anhydride such as succinic acid, adipic acid, phthalic acid, isophthalic acid, phthalic anhydride, trimellitic acid or trimellitic acid anhydride; alkyd resins prepared by using at least one drying oil and/or at least one semidrying oil as a modifier for polyesters; unsaturated polyurethanes having addition-polymerizable unsaturated groups derived from at least one unsaturated mono- or di-carboxylic acid or its ester derivative or an unsaturated polyester as mentioned above and introduced thereinto by utilizing terminal isocyanate and/or hydroxyl groups of a urethane compound or polyurethane having urethane groups derived from at least one polyol having two or more hydroxyl groups and at least one polyisocyanate, for example, unsaturated polyurethanes which are prepared from (1) a polyurethane having terminal isocyanate and/or hydroxyl groups and prepared from at least one polyol such as a polyhydric alcohol as mentioned above, a polyester polyol or a polyether polyol and at least one polyisocyanate such as tolylene diisocyanate, diphenylmethane-4,4'-diisocyanate or hexamethylene diisocyanate and (2) at least one unsaturated mono- or di-carboxylic acid as mentioned above or its ester or polyester having active hydrogen atoms derived from hydroxyl (reactive with the terminal isocyanate) and/or carboxyl (reactive with both of the terminal isocyanate and the terminal hydroxyl) and/or amino groups (reactive with the terminal isocyanate), if any; polyisocyanate-modified unsaturated polyester obtained by linking two or more molecules of an unsaturated polyester as mentioned above with a polyisocyanate; polymers having, in its side chains, carbon-carbon double bonds capable of taking an active part in the addition polymerization reaction, for example, polymers obtained by reacting an unsaturated carboxylic acid or its anhydride with a polymer having hydroxyl groups such as polyvinyl alcohol or cellulose, polymers obtained by esterifying a polymer or a copolymer of acrylic acid or methacrylic acid having carboxyl groups with an unsaturated alcohol such as allyl alcohol, glycidyl acrylate or glycidyl methacrylate, a polymer obtained by reacting a copolymer containing maleic anhydride monomer units with allyl alcohol, a hydroxyalkyl acrylate and/or a hydroxy-alkyl methacrylate, and a polymers obtained by reacting a copolymer having glycidyl acrylate and/or glycidyl methacrylate monomer units with acrylic acid and/or methacrylic acid. Various oligomers may also be used as the addition-polymerizable unsaturated compound. Examples of such oligomers include oligomers of an ester-acrylate type obtained by the co-condensation of an esterification reaction system composed of a polycarboxylic acid or its anhydride and a polyhydric alcohol with acrylic acid and/or methacrylic acid and having a number average molecular weight of about 200 to about 5,000, said molecular weight being controlled by choosing an appropriate molar ratio of the raw materials, examples of said polycarboxylic acid or its anhydride being adipic acid, isophthalic acid, phthalic acid and phthalic anhydride, examples of said polyhydric alcohol being ethylene glycol, propylene glycol, diethylene glycol, triethylene glycol, glycerin, trimethylolpropane and pentaerythritol. The above-enumerated addition-polymerizable unsaturated compounds may be used either alone or in combination. In the addition-polymerizable unsaturated compounds, by the alkyl is meant a straight chain or branched aliphatic hydrocarbon group having 1 to 20 carbon atoms, by the cycloalkyl a group having 5 to 26 carbon atoms and consisting of a 5- or 6-membered alicyclic ring unsubstituted or substituted with alkyl, and by the alkylene a straight or branched hydrocarbon group having 2 to 6 carbon atoms. The number average molecular weight of a resin or polymer is desired to be up to 1,000,000, preferably 1,000 to 200,000. For the measurement of a number average molecular weight, there is adopted a gel permeation chromatography (GPC) method using, as a standard sample, a polystyrene manufactured by Pressure Chemical Co., U.S.A. and as an apparatus, WATERS 200 manufactured by Japan-Waters Co., Japan.
[Compound]
Name
triacrylate
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[Compound]
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monocarboxylic acid amides
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[Compound]
Name
N-alkyl- or N,N-dialkyl-acrylamides
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0 (± 1) mol
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[Compound]
Name
N-alkyl- or N,N-dialkyl-methacrylamides
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0 (± 1) mol
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[Compound]
Name
N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide
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0 (± 1) mol
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[Compound]
Name
N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides
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0 (± 1) mol
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Name
diacetone methacrylamide
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0 (± 1) mol
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reactant
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[Compound]
Name
N,N'-alkylenebisacrylamide
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0 (± 1) mol
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[Compound]
Name
N,N'-alkylenebismethacrylamide
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[Compound]
Name
allyl
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[Compound]
Name
triallyl cyanurate
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[Compound]
Name
dicarboxylic acids
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[Compound]
Name
acid anhydrides
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[Compound]
Name
maleic acid, maleic anhydride
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[Compound]
Name
di-acrylates
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[Compound]
Name
di-methacrylates
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0 (± 1) mol
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[Compound]
Name
alkylene glycols
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[Compound]
Name
polyoxyalkylene glycols
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[Compound]
Name
polyacrylates
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[Compound]
Name
polymethacrylates
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Itaconic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.